![molecular formula C17H18N4OS B7751659 5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE](/img/structure/B7751659.png)
5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE is a complex organic compound with a unique tricyclic structure It is characterized by the presence of hydrazinyl, methyl, phenyl, and thia groups, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the hydrazinyl group: This step involves the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions.
Functionalization with methyl and phenyl groups: These groups are introduced through substitution reactions, often using reagents such as methyl iodide and phenyl lithium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide for methylation, phenyl lithium for phenylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain biomolecules, leading to the modulation of their activity. The compound may also interact with enzymes and receptors, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinyl-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),5-trien-3-one: Shares a similar tricyclic structure but differs in the position and type of substituents.
5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),5-trien-3-one: Contains a dodecylsulfanyl group instead of a hydrazinyl group.
Uniqueness
5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE is unique due to its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-hydrazinyl-7-methyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10-7-8-12-13(9-10)23-15-14(12)16(22)21(17(19-15)20-18)11-5-3-2-4-6-11/h2-6,10H,7-9,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOAZBCOMWERPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7751576.png)
![butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7751579.png)
![6-cyclohexyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B7751608.png)
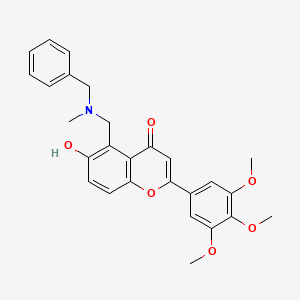
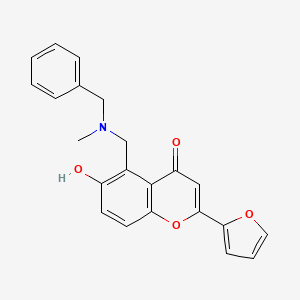
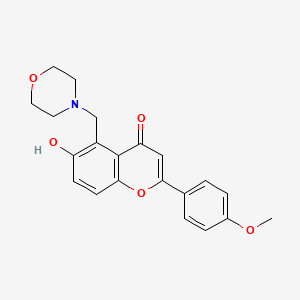
![2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one](/img/structure/B7751647.png)
![2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one](/img/structure/B7751654.png)
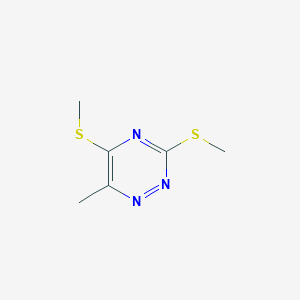
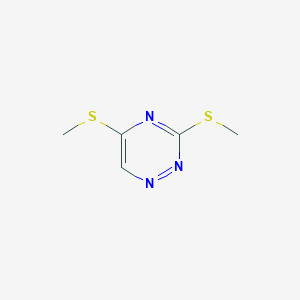
![3-[3-(1H-benzimidazol-2-yl)propylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7751670.png)
![2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B7751677.png)
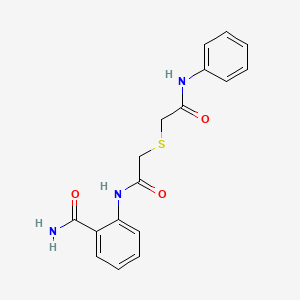
![3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE](/img/structure/B7751683.png)
